Butanamide, N,N'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo-4,1-phenylene)]bis[3-oxo-
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Overview
Description
Butanamide, N,N’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis(azo-4,1-phenylene)]bis[3-oxo- is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of a biphenyl core with dichloro substitutions and azo linkages, making it a significant molecule in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N,N’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis(azo-4,1-phenylene)]bis[3-oxo- typically involves the following steps:
Starting Materials: The synthesis begins with 3,3’-dichloro[1,1’-biphenyl]-4,4’-diamine and acetoacetanilide.
Diazotization: The diamine undergoes diazotization to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with acetoacetanilide under controlled conditions to form the azo compound.
Final Product: The resulting product is purified through recrystallization or chromatography to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the starting materials and reagents.
Automated Systems: Automated systems ensure precise control of reaction conditions such as temperature, pH, and reaction time.
Purification: Industrial purification methods include distillation, crystallization, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butanamide, N,N’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis(azo-4,1-phenylene)]bis[3-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.
Substitution: Halogen substitutions can occur at the dichloro biphenyl core.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products
The major products formed from these reactions include:
Amines: From reduction reactions.
Oxides: From oxidation reactions.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
Butanamide, N,N’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis(azo-4,1-phenylene)]bis[3-oxo- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of Butanamide, N,N’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis(azo-4,1-phenylene)]bis[3-oxo- involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
Butanamide, N,N’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis(3-oxo-)]: Similar structure but lacks the azo linkages.
Butanamide, N,N’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis(azo-4,1-phenylene)]bis[2-oxo-]: Similar structure with different functional groups.
Uniqueness
Butanamide, N,N’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis(azo-4,1-phenylene)]bis[3-oxo- is unique due to its:
Azo Linkages: The presence of azo linkages imparts distinct chemical and physical properties.
Dichloro Substitutions: The dichloro substitutions enhance its reactivity and stability.
Properties
CAS No. |
71130-18-2 |
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Molecular Formula |
C32H26Cl2N6O4 |
Molecular Weight |
629.5 g/mol |
IUPAC Name |
N-[4-[[2-chloro-4-[3-chloro-4-[[4-(3-oxobutanoylamino)phenyl]diazenyl]phenyl]phenyl]diazenyl]phenyl]-3-oxobutanamide |
InChI |
InChI=1S/C32H26Cl2N6O4/c1-19(41)15-31(43)35-23-5-9-25(10-6-23)37-39-29-13-3-21(17-27(29)33)22-4-14-30(28(34)18-22)40-38-26-11-7-24(8-12-26)36-32(44)16-20(2)42/h3-14,17-18H,15-16H2,1-2H3,(H,35,43)(H,36,44) |
InChI Key |
WQYGXOIHDNQLFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC4=CC=C(C=C4)NC(=O)CC(=O)C)Cl)Cl |
Origin of Product |
United States |
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